Welcome to the BenchChem Online Store!
molecular formula C7H4ClNS B1603452 7-Chloro-1,3-benzothiazole CAS No. 2942-09-8

7-Chloro-1,3-benzothiazole

Cat. No. B1603452
M. Wt: 169.63 g/mol
InChI Key: RXEDQOMFMWCKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09221809B2

Procedure details

Following the same procedure in step 2 of Example 337 using 7-chloro-1,3-benzothiazole-2-thiol (700 mg, 3.47 mmol, 1.00 equiv) and iron powder (1.94 g, 10.00 equiv) in acetic acid (20.0 mL) (gray white solid).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.94 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[S:9][C:8](S)=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[C:10]2[S:9][CH:8]=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
ClC1=CC=CC=2N=C(SC21)S
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
1.94 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=CC=2N=CSC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.